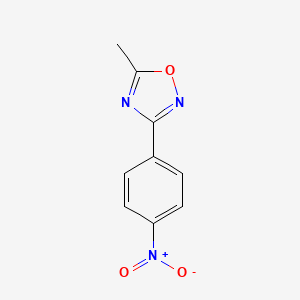

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

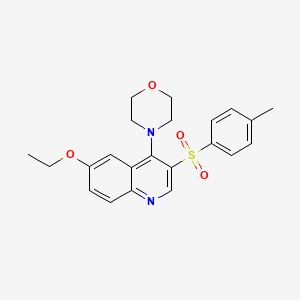

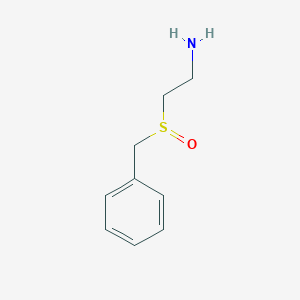

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various agents . For example, 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by techniques such as IR and NMR spectroscopy .科学的研究の応用

Corrosion Inhibition

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives have been investigated for their potential in controlling mild steel corrosion. The derivatives showcased remarkable corrosion inhibition efficiency, with one variant achieving up to 96.29% efficiency at certain concentrations and temperatures. This was confirmed through weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques. The derivatives demonstrated mixed-type inhibition and adhered to the Langmuir adsorption isotherm, as indicated by surface analysis using Scanning Electron Microscopy (SEM) and electron dispersive X-ray spectroscopy (EDX) (Kalia et al., 2020).

Antimicrobial Activity

1,2,4-oxadiazole derivatives, including the 5-Methyl-3-(4-nitrophenyl) variant, have displayed significant biological activities. In particular, their antimicrobial properties have been a focal point of research. For example, some newly synthesized compounds showed promising antimicrobial activities against various bacterial strains and fungi. One compound, in particular, showed strong bactericidal effects, especially against Gram-positive bacteria, marking it as a potential candidate for antimicrobial agents (Paruch et al., 2020).

CNS Depressant Activities

Certain 2,5-substituted diphenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their central nervous system (CNS) depressant activities. Notably, compounds derived from this compound showed substantial antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity. This highlights the potential of these compounds in therapeutic applications for CNS disorders (Singh et al., 2012).

Antidiabetic Potential

The antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides has been studied. These compounds, derived from this compound, were evaluated for in vitro antidiabetic activity and showed promising results, indicating their potential in diabetes treatment (Lalpara et al., 2021).

作用機序

Target of Action

Similar compounds, such as nitroazoles, have been reported to interact with various biological targets

Mode of Action

It is known that the nitro group in aromatic compounds, such as this one, can undergo electrophilic substitution, a common reaction in the preparation of nitrodiazoles and benzazoles . This reaction is influenced by the activity of reagents, the basicity of substrates, and the acidity of the media .

Biochemical Pathways

Compounds with similar structures, such as nitroazoles, have been found to interact with various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

It’s worth noting that the solubility of a compound in dmso can impact its bioavailability .

Result of Action

Similar compounds have been found to exhibit various biological activities

Action Environment

It is known that the reactivity of azoles, a class of compounds to which this compound belongs, can be influenced by the acidity of the media .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNJQADPMXGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

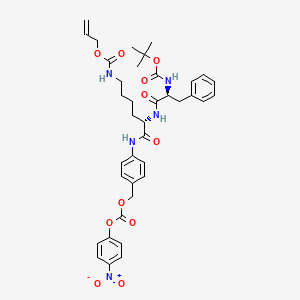

![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)

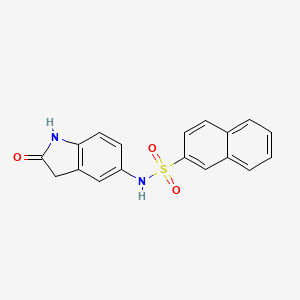

![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)

![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)

![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)